molecular formula C17H14ClNO5S2 B2479254 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate CAS No. 298215-45-9

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate

Cat. No. B2479254
M. Wt: 411.87
InChI Key: JFEAKADAXLNXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate” is a complex organic molecule. It contains a 1,3-dithiolan-2-yl group, which is a five-membered heterocyclic ring containing two sulfur atoms . The molecule also contains a methoxy group, a nitrophenyl group, and a 2-chlorobenzenecarboxylate group .


Synthesis Analysis

The synthesis of 1,3-dithiolane-containing compounds can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Various catalysts have been used for the thioacetalization of carbonyl compounds, including Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2], yttrium triflate, tungstophosphoric acid (H 3 PW 12 O 40), iodine, and p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3-dithiolan-2-yl group is a five-membered ring containing two sulfur atoms. The methoxy group (-OCH3) is an ether functional group. The nitrophenyl group contains a nitro group (-NO2) attached to a phenyl ring. The 2-chlorobenzenecarboxylate group contains a carboxylate group (-COO-) attached to a chlorobenzene ring .


Chemical Reactions Analysis

The 1,3-dithiolane ring can undergo various reactions depending on the conditions. For example, it can be oxidized to form a sulfoxide or a sulfone. It can also undergo nucleophilic substitution reactions . The nitro group in the nitrophenyl ring can be reduced to an amino group. The carboxylate group in the 2-chlorobenzenecarboxylate can undergo reactions typical of carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the nitro group, the methoxy group, and the carboxylate group would increase its polarity and potentially its solubility in polar solvents . The presence of aromatic rings would contribute to its stability and possibly its reactivity .

Scientific Research Applications

Photoassisted Fenton Reaction for Pesticide Decomposition

Research on similar nitrophenyl compounds has shown that the photoassisted Fenton reaction can effectively decompose pesticides like metolachlor and methyl parathion in water, leading to the complete mineralization of these compounds into inorganic forms. This method offers a mild and effective solution for dilute pesticide wastes, potentially applicable to a wide range of environmental contaminants (Pignatello & Sun, 1995).

Synthesis of Novel Compounds

The synthesis of compounds structurally related to 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate has been explored for various applications, including as novel spices or flavors. These compounds, synthesized through esterification and condensation processes, exhibit unique aromatic properties, indicating potential use in food science and industry (Wang Ting-ting, 2010).

Electropolymerization for Electrochromic Materials

Studies on donor-acceptor systems related to nitrophenyl compounds have resulted in the synthesis of novel electrochromic materials. These materials exhibit significant optical contrasts and high coloration efficiencies, especially in the near-infrared region, suggesting their utility in developing advanced electrochromic devices (Li et al., 2017).

Protein Crosslinking and Affinity Labeling

Nitrophenyl ethers, which share functional groups with the specified compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity with amines upon irradiation with UV light offers a precise method for studying protein interactions and functions, highlighting potential applications in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

Quantum Chemical Insights and Spectroscopic Characterization

Research into similar compounds has employed quantum chemical calculations and spectroscopic techniques for characterization, revealing insights into their geometric parameters, electronic properties, and potential applications in materials science (Khalid et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S2/c1-23-14-9-10(17-25-6-7-26-17)8-13(19(21)22)15(14)24-16(20)11-4-2-3-5-12(11)18/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEAKADAXLNXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.